molecular formula C19H25ClN6OS B10895640 2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-cyclohexylideneacetohydrazide

2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-cyclohexylideneacetohydrazide

Cat. No.: B10895640
M. Wt: 421.0 g/mol
InChI Key: JEWCJAMPNNJLQH-UHFFFAOYSA-N
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Description

2-({5-[1-(3-CHLOROANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a chloroaniline moiety, and a cyclohexylideneacetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[1-(3-CHLOROANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-({5-[1-(3-CHLOROANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

2-({5-[1-(3-CHLOROANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[1-(3-CHLOROANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[(3-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
  • 2-[[5-[(2-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]acetic acid ethyl ester

Uniqueness

2-({5-[1-(3-CHLOROANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H25ClN6OS

Molecular Weight

421.0 g/mol

IUPAC Name

2-[[5-[1-(3-chloroanilino)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(cyclohexylideneamino)acetamide

InChI

InChI=1S/C19H25ClN6OS/c1-13(21-16-10-6-7-14(20)11-16)18-24-25-19(26(18)2)28-12-17(27)23-22-15-8-4-3-5-9-15/h6-7,10-11,13,21H,3-5,8-9,12H2,1-2H3,(H,23,27)

InChI Key

JEWCJAMPNNJLQH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NN=C2CCCCC2)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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